Cas no 194086-27-6 ((2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane)

(2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane is a chiral intermediate with significant utility in organic synthesis, particularly in the preparation of biologically active compounds. Its stereochemically defined structure, featuring both hydroxyl and protected amino functionalities, makes it valuable for constructing complex molecular architectures with high enantiomeric purity. The presence of the benzyloxycarbonyl (Cbz) group ensures selective deprotection under mild conditions, while the phenylthio moiety offers versatility for further functionalization. This compound is particularly advantageous in peptide and pharmaceutical research, where precise stereocontrol is critical. Its stability under standard handling conditions and compatibility with a range of reaction conditions further enhance its applicability in synthetic workflows.
(2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane structure
194086-27-6 structure
Product Name:(2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane
CAS No:194086-27-6
MF:C18H20ClNO3S
MW:365.874302864075
CID:5720696
PubChem ID:54515447
Update Time:2025-10-30

(2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane Chemical and Physical Properties

Names and Identifiers

    • 194086-27-6
    • SCHEMBL6577088
    • Benzyl N-[(2R,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
    • (2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
    • Carbamic acid, N-[(1R,2R)-3-chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
    • (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane
    • Inchi: 1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m0/s1
    • InChI Key: YMCLVAZUQJPLTE-IRXDYDNUSA-N
    • SMILES: ClC[C@@H]([C@H](CSC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 365.0852424g/mol
  • Monoisotopic Mass: 365.0852424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 83.9Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 559.9±50.0 °C(Predicted)
  • pka: 11.20±0.46(Predicted)

(2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C367765-5mg
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
194086-27-6
5mg
$ 316.00 2023-04-18
TRC
C367765-50mg
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
194086-27-6
50mg
$ 2463.00 2023-04-18
TRC
C367765-100mg
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
194086-27-6
100mg
$ 4500.00 2023-09-08

Additional information on (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane

Recent Advances in the Study of (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane (CAS: 194086-27-6)

The compound (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane (CAS: 194086-27-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its role in the development of protease inhibitors and its application in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological relevance, and potential applications in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the use of (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane as a chiral building block for the synthesis of HIV-1 protease inhibitors. The researchers demonstrated that this compound could be efficiently converted into highly potent inhibitors with improved pharmacokinetic properties. The study utilized advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the stereochemical integrity of the synthesized derivatives. These findings underscore the importance of this compound in the design of next-generation antiviral agents.

In another study, researchers investigated the mechanistic aspects of the compound's reactivity in nucleophilic substitution reactions. The results, published in Organic Letters, revealed that the presence of the phenylthio group significantly enhances the compound's reactivity towards sulfur-containing nucleophiles, making it a valuable precursor for the synthesis of thioether-containing pharmaceuticals. This insight opens new avenues for the development of sulfur-based drugs with enhanced bioavailability and target specificity.

Further research has explored the compound's potential in the synthesis of peptide mimetics. A recent paper in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane into peptide backbones, resulting in analogs with improved stability against enzymatic degradation. This advancement is particularly relevant for the development of peptide-based therapeutics, where stability and bioavailability are critical challenges.

In conclusion, the compound (2R,3R)-1-Chloro-2-hydroxy-3-(benzyloxycarbonyl)amino-4-(phenylthio)butane (CAS: 194086-27-6) continues to be a versatile and valuable tool in medicinal chemistry. Its applications range from the synthesis of protease inhibitors to the development of peptide mimetics, highlighting its broad utility in drug discovery. Future research is expected to further explore its potential in other therapeutic areas, such as oncology and infectious diseases, leveraging its unique chemical properties to address unmet medical needs.

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